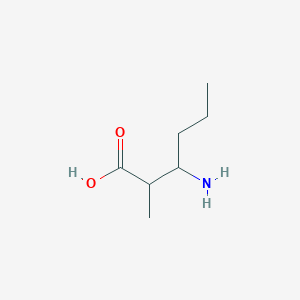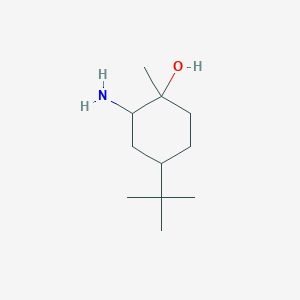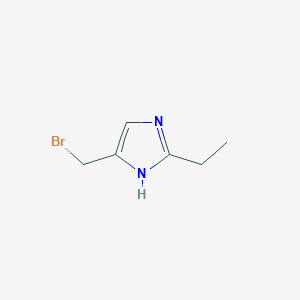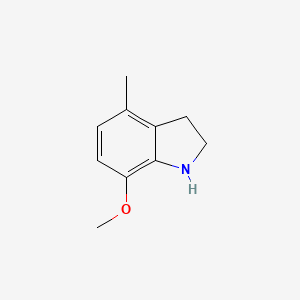![molecular formula C11H13BrFN B13317920 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B13317920.png)
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process typically includes the preparation of intermediates, followed by functionalization and purification steps to obtain the final product in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to interact with enzymes, receptors, and other biomolecules in a specific manner, potentially leading to desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: Similar structure but with a bromine atom instead of a fluorine atom.
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: Contains a trifluoromethyl group instead of a fluorophenyl group.
Uniqueness
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H13BrFN |
|---|---|
Molekulargewicht |
258.13 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine;hydrobromide |
InChI |
InChI=1S/C11H12FN.BrH/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H |
InChI-Schlüssel |
DLIDZPAXLNZOBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)N)C3=CC=C(C=C3)F.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13317851.png)
![5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13317855.png)
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one](/img/structure/B13317863.png)


![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13317878.png)

![3-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B13317883.png)
![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)

![2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13317909.png)
![4-Chloro-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317921.png)

![2-[(2,2,2-Trifluoroethyl)amino]acetamide](/img/structure/B13317937.png)
